molecular formula C12H9N3O B8620360 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B8620360
M. Wt: 211.22 g/mol
InChI Key: SVZZQDCPOWRUPA-UHFFFAOYSA-N
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Description

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazino compounds with acetylacetone to form the pyrazole ring . Another method involves the reaction of aromatic aldehydes, 3-amino-1-phenyl-2-pyrazolin-5-one, and aminopyrazole through deamination cyclization reactions . These reactions are typically carried out in aqueous media, making them environmentally friendly and suitable for industrial scale-up.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that start from readily available starting materials. The use of green chemistry principles, such as solvent-free microwave-assisted reactions, has been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities and are of interest for further research and development .

Comparison with Similar Compounds

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its structural similarity to purine bases and its diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H9N3O/c16-11-7-6-9-8-13-15(12(9)14-11)10-4-2-1-3-5-10/h1-8H,(H,14,16)

InChI Key

SVZZQDCPOWRUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=O)N3)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a semi-solid mixture of 18-crown-6 (4.31 g, 16 mmol) and THF (30 ml) at −40° C. under nitrogen was added bis(2,2,2-trifluoroethyl)-(methoxycarbonylmethyl)phosphonate (0.69 ml, 3.26 mmol) followed by a solution of potassium bis(trimethylsilyl)amide in toluene (6.52 ml of a 0.5M solution, 3.26 mmol). A solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxaldehyde (0.61 g, 3.26 mmol) in THF (10 ml+5 ml washings) was then added via cannula and the resulting mixture was stirred for 20 h, allowing to warm to room temperature. The reaction mixture was partitioned between saturated aqueous ammonium chloride solution and diethyl ether. The aqueous phase was extracted a second time with diethyl ether, and the combined organic extracts were washed with brine, dried (MgSO4) and concentrated. The crude material was dissolved in THF (20 ml), under nitrogen, and the resulting solution cooled to 0° C. A solution of potassium bis(trimethylsilyl)amide in toluene (13.0 ml of a 0.5M solution, 6.5 mmol) was added dropwise and the reaction mixture was stirred for 17 h during which time it was allowed to warm to room temperature. The reaction mixture was partitioned between saturated aqueous ammonium chloride solution and ethyl acetate. The aqueous phase was extracted a second time with ethyl acetate, and the combined organic extracts were washed sequentially with 0.5M aqueous hydrochloric acid and brine before being dried (MgSO4) and concentrated in vacuo. The crude material was purified by chromatography on silica eluting with 30% ethyl acetate-hexane to give 1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one (0.49 g, 71%). δH (400 MHz; CDCl3) 6.50 (1H, d, J=9), 7.29-7.33 (1H, m), 7.42-7.45 (2H, m), 7.71-7.73 (2H, m), 7.85 (1H, d, J=9), 7.91 (1H, s).
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4.31 g
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30 mL
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solution
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0.61 g
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10 mL
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